Azido-PEG8-acid

描述

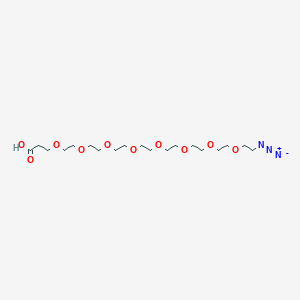

Azido-PEG8-acid is a compound that features an azide group and a terminal carboxylic acid group linked through an eight-unit polyethylene glycol (PEG) chain. This compound is widely used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). It is also a valuable reagent in click chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

准备方法

Synthetic Routes and Reaction Conditions: Azido-PEG8-acid is synthesized through a series of chemical reactions that introduce the azide and carboxylic acid functional groups onto the PEG chain. The synthesis typically involves the following steps:

PEGylation: The PEG chain is synthesized or obtained commercially.

Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using reagents such as sodium azide.

Carboxylation: The other terminal hydroxyl group is converted to a carboxylic acid group using reagents like succinic anhydride

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is typically produced in controlled environments to maintain consistency and quality .

化学反应分析

Types of Reactions: Azido-PEG8-acid undergoes various chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper (CuAAC) or without copper (SPAAC) to form stable triazole linkages

Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.

SPAAC: Strain-promoted alkynes such as DBCO or BCN are used.

Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as activators

Major Products Formed:

Triazole Linkages: Formed through click chemistry reactions.

Amide Bonds: Formed through reactions with primary amines

科学研究应用

Bioconjugation

Overview : Azido-PEG8-acid plays a pivotal role in bioconjugation, which is the process of chemically linking biomolecules such as proteins, peptides, and antibodies to other molecules or surfaces. The azide group allows for selective click chemistry reactions with alkyne-containing molecules, resulting in stable covalent bonds.

Key Applications :

- Antibody-Drug Conjugates (ADCs) : this compound serves as a non-cleavable linker in the synthesis of ADCs. This application enhances the stability and efficacy of therapeutic agents by allowing targeted delivery to cancer cells .

- Proteolysis-Targeting Chimeras (PROTACs) : The compound is also utilized in the development of PROTACs, which are designed to selectively degrade specific proteins within cells .

Case Study Example :

In a study focused on the synthesis of ADCs using this compound, researchers demonstrated that the incorporation of this linker significantly improved the pharmacokinetics and therapeutic index of the drug conjugate compared to traditional linkers .

Drug Delivery Systems

Overview : this compound enhances drug delivery systems by improving solubility and reducing immunogenicity. Its azide group enables site-specific conjugation to drug carriers, facilitating targeted release at desired locations within the body.

Key Features :

- Improved Solubility : The PEG moiety increases the solubility of drugs in aqueous environments, which is crucial for effective delivery.

- Targeted Release : The ability to conjugate with specific targeting moieties allows for precise drug delivery, minimizing side effects and maximizing therapeutic efficacy .

Data Table: Drug Delivery Systems Using this compound

| Application Area | Description | Benefits |

|---|---|---|

| Cancer Therapy | Targeted delivery of chemotherapeutics | Reduced systemic toxicity |

| Gene Therapy | Delivery of nucleic acids using nanoparticles | Enhanced cellular uptake |

| Vaccine Development | Conjugation with antigens for improved immune response | Increased vaccine efficacy |

Surface Functionalization

Overview : In materials science, this compound is utilized for surface functionalization of various substrates including nanoparticles, hydrogels, and medical devices. The azide group facilitates the attachment of bioactive molecules via click chemistry.

Applications :

- Biosensors : Functionalizing surfaces with biomolecules enhances the sensitivity and specificity of biosensors used in diagnostics.

- Tissue Engineering Scaffolds : The compound aids in creating biofunctional interfaces that promote cell adhesion and growth .

Case Study Example :

Research involving the surface modification of PLGA fibers demonstrated that using this compound significantly improved cell attachment and proliferation compared to unmodified surfaces .

Protein Labeling

Overview : this compound is instrumental in protein labeling techniques within proteomics and cell biology. It enables researchers to tag proteins with fluorescent markers or other probes without disrupting their function.

Key Benefits :

作用机制

Azido-PEG8-acid exerts its effects primarily through its functional groups:

相似化合物的比较

- Azido-PEG4-acid

- Azido-PEG6-acid

- Azido-PEG12-acid

- Azido-PEG24-acid

Comparison: Azido-PEG8-acid is unique due to its eight-unit PEG chain, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly suitable for applications requiring a medium-length linker. In contrast, shorter PEG chains like Azido-PEG4-acid offer less flexibility, while longer chains like Azido-PEG24-acid may introduce excessive hydrophilicity .

生物活性

Azido-PEG8-acid, also known as N3-PEG8-COOH, is a polyethylene glycol (PEG) derivative characterized by its azide functional group and a terminal carboxylic acid. This compound has garnered significant attention in biomedical research due to its versatile applications in drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTAC (Proteolysis Targeting Chimeras) molecules. This article explores the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and potential applications in medical research.

- Molecular Formula : C19H37N3O10

- Molecular Weight : 467.51 g/mol

- CAS Number : 1214319-92-2

- Purity : ≥95%

- Solubility : Water-soluble due to the PEG backbone

This compound contains an azide group that can participate in click chemistry reactions, allowing for the formation of stable triazole linkages with alkyne-containing compounds. The terminal carboxylic acid group can react with primary amines to form stable amide bonds, facilitating the conjugation of various biomolecules such as peptides and proteins .

This compound exhibits several biological activities that are crucial for its applications in drug delivery and therapeutic development:

- Click Chemistry : The azide group enables bioorthogonal reactions with alkynes, which are commonly used in bioconjugation strategies. This allows for precise modifications of biomolecules without interfering with natural biological processes .

- Drug Conjugation : The terminal carboxylic acid can be utilized to create stable linkages between drugs and targeting moieties, enhancing the specificity and efficacy of therapeutic agents. This is particularly valuable in ADC development, where the linker plays a crucial role in the stability and release profile of the drug .

- Cellular Uptake : PEGylation improves the solubility and circulation time of conjugated drugs, facilitating better cellular uptake and reducing immunogenicity. Studies have shown that PEGylated compounds tend to exhibit enhanced pharmacokinetics compared to their non-PEGylated counterparts .

Applications in Medical Research

The versatility of this compound makes it suitable for various applications:

- Antibody-Drug Conjugates (ADCs) : this compound serves as a non-cleavable linker in ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells while minimizing systemic toxicity. The stability provided by this linker is critical for maintaining the integrity of the drug during circulation .

- PROTAC Development : In PROTAC technology, this compound can be used to create bifunctional molecules that induce targeted protein degradation. This approach has potential implications for treating diseases caused by dysregulated protein levels .

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h1-18H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUGOEBULOZLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。